molecular formula C17H12N2O7S B085532 4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid CAS No. 132-88-7

4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid

Cat. No. B085532
CAS RN: 132-88-7
M. Wt: 388.4 g/mol
InChI Key: YKEZWGMBLVPRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid (also known as NBD-Cl) is a chemical compound that is widely used in scientific research. It is a fluorescent labeling agent that is commonly used to label proteins, peptides, and other biomolecules. NBD-Cl is a highly sensitive and versatile labeling reagent that has been used in a variety of applications in biochemistry, molecular biology, and biophysics.

Mechanism Of Action

The mechanism of action of NBD-Cl involves the covalent attachment of the NBD group to the target molecule. The NBD group is highly fluorescent and can be detected using fluorescence microscopy or other imaging techniques. The attachment of the NBD group to the target molecule does not affect the biological activity of the molecule.

Biochemical And Physiological Effects

NBD-Cl has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-carcinogenic compound that is safe to use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using NBD-Cl in laboratory experiments is its high sensitivity and versatility. It can be used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids. NBD-Cl is also highly fluorescent, which makes it easy to detect and quantify. However, one limitation of using NBD-Cl is that it requires the use of specialized equipment, such as fluorescence microscopes or flow cytometers.

Future Directions

There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new labeling techniques that can be used to study protein-protein interactions and other biological processes. Another potential direction is the use of NBD-Cl in drug discovery and development, where it can be used to screen for potential drug candidates and to study the mechanisms of action of existing drugs. Overall, NBD-Cl is a highly versatile and valuable tool in scientific research, and its potential applications are vast.

Synthesis Methods

The synthesis of NBD-Cl involves the reaction between 4-nitrobenzoic acid and 2-naphthol in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to form the final product, NBD-Cl. The synthesis of NBD-Cl is a well-established method that has been used for many years.

Scientific Research Applications

NBD-Cl has been widely used in scientific research as a fluorescent labeling agent for proteins, peptides, and other biomolecules. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques. NBD-Cl has also been used to study protein-protein interactions, protein folding, and enzyme kinetics.

properties

CAS RN

132-88-7

Product Name

4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid

Molecular Formula

C17H12N2O7S

Molecular Weight

388.4 g/mol

IUPAC Name

4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid

InChI

InChI=1S/C17H12N2O7S/c20-16-9-14(27(24,25)26)8-11-7-12(3-6-15(11)16)18-17(21)10-1-4-13(5-2-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26)

InChI Key

YKEZWGMBLVPRBW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-]

Other CAS RN

132-88-7

Origin of Product

United States

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